Tau Peptide (1-16) (human)

Amyloid Aggregation Thioflavin T Assay Neurodegeneration

Researchers studying tau biology require a rigorously defined, non-amyloidogenic N-terminal fragment to dissect domain-specific functions, generate standard curves for CSF biomarker assays, or serve as a valid negative control in aggregation experiments. Tau Peptide (1-16) (human) provides the exact 16-residue synthetic sequence (MAEPRQEFEVMEDMAG) that projects away from the microtubule surface and lacks aggregation propensity. - Validated substrate for N-terminal methionine excision (NME) and Nα-acetylation by MetAP2/NAT complexes. - Essential for competitive binding studies and N-terminal-specific antibody generation. - Supplied as trifluoroacetate salt, ≥95% purity, soluble in DMSO/DMF; store at ≤ -15°C.

Molecular Formula C77H120N20O28S3
Molecular Weight 1870.1 g/mol
Cat. No. B15137422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTau Peptide (1-16) (human)
Molecular FormulaC77H120N20O28S3
Molecular Weight1870.1 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N
InChIInChI=1S/C77H120N20O28S3/c1-38(2)61(75(124)92-49(29-34-128-7)70(119)88-46(19-24-56(101)102)69(118)95-52(36-59(107)108)73(122)90-48(28-33-127-6)65(114)85-39(3)62(111)83-37-60(109)110)96-71(120)47(20-25-57(103)104)89-72(121)51(35-41-13-9-8-10-14-41)94-68(117)45(18-23-55(99)100)87-67(116)44(17-22-54(79)98)86-66(115)43(15-11-30-82-77(80)81)91-74(123)53-16-12-31-97(53)76(125)50(21-26-58(105)106)93-63(112)40(4)84-64(113)42(78)27-32-126-5/h8-10,13-14,38-40,42-53,61H,11-12,15-37,78H2,1-7H3,(H2,79,98)(H,83,111)(H,84,113)(H,85,114)(H,86,115)(H,87,116)(H,88,119)(H,89,121)(H,90,122)(H,91,123)(H,92,124)(H,93,112)(H,94,117)(H,95,118)(H,96,120)(H,99,100)(H,101,102)(H,103,104)(H,105,106)(H,107,108)(H,109,110)(H4,80,81,82)/t39-,40+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-/m0/s1
InChIKeyHOMSIZRMKYVMQW-DCRWUTRYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tau Peptide (1-16) (human): Essential Product Specifications and Procurement Considerations for Neurodegenerative Disease Research


Tau Peptide (1-16) (human) is a synthetic 16-amino acid fragment corresponding to the extreme N-terminus of the nascent human Tau protein [1]. The canonical sequence is Met-Ala-Glu-Pro-Arg-Gln-Glu-Phe-Glu-Val-Met-Glu-Asp-Met-Ala-Gly [1]. Its molecular formula is C77H120N20O28S3, and its molecular weight is 1870.09-1870.12 g/mol [1]. This peptide is a foundational reagent for investigating the role of the Tau N-terminal domain in microtubule regulation, protein-protein interactions, and the initial stages of Tau pathology [2]. Importantly, it serves as a critical substrate for post-translational modification studies, as it undergoes removal of the N-terminal methionine followed by acetylation of the resulting N-terminal alanine residue (Ala2) [1]. For procurement, the peptide is typically supplied as a trifluoroacetate salt, soluble in DMSO or DMF, and should be stored at ≤ -15°C for long-term stability [1].

Domain Specificity

Non-amyloidogenic N-terminal Tau (1-16) fragment for functional studies distinct from MTBR or aggregation domains.

Post-Translational Modification

Substrate for N-terminal methionine excision and acetylation, enabling co-translational processing research.

Microtubule Regulation

Probe for N-terminus modulatory role in microtubule stabilization, separate from primary MTBR binding.

Why Tau Peptide (1-16) (human) Cannot Be Substituted with Other Common Tau Fragments in Functional Studies


The substitution of Tau Peptide (1-16) with other Tau fragments or the full-length protein is a critical methodological error that can lead to invalid or misleading results in mechanistic studies. This N-terminal fragment (residues 1-16) represents a discrete functional domain with properties distinct from the microtubule-binding repeat (MTBR) domains or the aggregation-prone core. For instance, while full-length Tau and C-terminal fragments are known to bind and stabilize microtubules, the N-terminus projects away from the microtubule surface and is implicated in regulating this stabilization through interactions with other cellular partners [1]. Furthermore, while fragments like Tau (273-284) (PHF6*) and Tau (306-336) (R3) are the primary drivers of pathological aggregation, the N-terminus is not amyloidogenic [2]. Using a generic substitute would therefore fail to recapitulate the specific protein-protein interaction landscape of the Tau N-terminus or to serve as a specific control in experiments aimed at delineating the function of this region versus the microtubule-binding or aggregation domains [REFS-1, REFS-2].

Substituting with aggregation-prone PHF6* (273-284) or full-length Tau may confound aggregation assays; the N-terminus is non-amyloidogenic.

MTBR fragments (e.g., R3) do not recapitulate N-terminal protein interactions; functional domain mismatch may lead to invalid mechanistic conclusions.

Unlabeled Tau fragments or internal sequences lack the specific N-terminal processing (Met removal, acetylation); PTM studies require residue 1-16 context.

Quantitative Evidence Differentiating Tau Peptide (1-16) (human) from Related Analogs and Full-Length Tau


Lack of Amyloidogenicity vs. Aggregation-Prone PHF6* Fragment (Tau 273-284)

Tau Peptide (1-16) does not exhibit amyloidogenic behavior, in contrast to the highly aggregation-prone PHF6* peptide (Tau 273-284). This difference is a fundamental distinction in their functional roles and experimental utility. The PHF6* sequence (273GKVQIINKKLDL284) is a known driver of Tau aggregation, and its aggregation kinetics are well-characterized [1]. In stark contrast, the N-terminal 1-16 fragment is not involved in fibril formation and serves as a non-aggregating control or a tool for studying N-terminal specific functions without the confounding variable of self-assembly [2].

Amyloidogenicity
Cross-study comparable
Target: Tau (1-16) — Non-amyloidogenic, no ThT signal increase.
Comparator: PHF6* (273-284) — Aggregates readily with lag/elongation/plateau kinetics.
Qualitative difference (Aggregating vs. Non-aggregating)
Supports negative control use in aggregation assays; confirms domain-specific behaviour.
Standard ThT assay with heparin.
Amyloid Aggregation Thioflavin T Assay Neurodegeneration Tauopathy

Role in Microtubule Stabilization: N-Terminal Truncation vs. Full-Length Tau

The N-terminal domain of Tau, represented by residues 1-16, plays a direct regulatory role in microtubule stabilization. Studies using N-terminally truncated Tau species revealed that Tau starting at residue Gln124 (lacking the first 123 amino acids) exhibits a stronger ability to bind and stabilize microtubules compared to Tau starting at Met11 (which includes the 1-16 region) and the full-length protein [1]. This indicates that the extreme N-terminus (1-16) is part of a domain that exerts a modulatory, and potentially inhibitory, effect on Tau's primary microtubule-binding function, a property absent in fragments that start further downstream.

Microtubule Stabilization
Cross-study comparable
Target: Tau (Met11, incl. 1-16) — Baseline microtubule stabilization.
Comparator: Tau (Gln124, lacks 1-123) — Stronger stabilization than Tau (Met11).
Qualitative difference (Stronger stabilization for N-terminally truncated form)
Indicates N-terminus exerts a modulatory role; supports competitive binding studies.
Cell-based assays with GFP-tagged constructs.
Microtubule Dynamics Tubulin Binding Cytoskeleton Neuronal Function

Absence of Heparin-Binding vs. Heparin-Dependent Aggregation of MTBR Fragments

Tau Peptide (1-16) lacks the primary heparin-binding domains found in the microtubule-binding repeats (MTBR). Heparin is a potent inducer of Tau aggregation, acting by binding to the positively charged MTBR region (especially R2 and R3) [1]. In contrast, the N-terminus is not a known heparin-binding site and is not involved in heparin-induced fibrillization [2]. This is a key differentiator from fragments like Tau (306-336) or Tau (273-284), where heparin binding is a prerequisite for their aggregation in vitro.

Heparin Binding
Class-level inference
Target: Tau (1-16) — No specific heparin binding reported.
Comparator: MTBR fragments (e.g., Tau244-372) — Bind heparin with micromolar affinity.
Qualitative difference (Binding vs. No binding)
Supports use in heparin-containing buffers without aggregation interference.
Based on domain architecture; verify per experimental condition.
Heparin Binding Polyanion Cofactor Aggregation Induction Tau Filament Formation

Specificity as a Substrate for N-Terminal Post-Translational Modifications

Tau Peptide (1-16) is a specific substrate for the co-translational processing events that occur on the nascent Tau polypeptide chain. Unlike internal peptide fragments, the N-terminal 1-16 sequence undergoes precise, sequential modifications: removal of the initiating methionine (Met1) and subsequent acetylation of the new N-terminal alanine (Ala2) [1]. These modifications, which are conserved in human Tau, can significantly impact protein stability, localization, and interactions. Other Tau fragments, particularly those derived from internal sequences, do not undergo this same processing, making Tau (1-16) uniquely suited for studying the enzymology and functional consequences of N-terminal Tau maturation.

PTM Substrate Specificity
Head-to-head
Target: Tau (1-16) — Undergoes Met1 removal and Ala2 acetylation.
Comparator: Tau (273-284) — Does not undergo N-terminal processing.
Qualitative difference (Processing vs. No processing)
Enables co-translational modification enzymology; unique PTM substrate.
In vitro MetAP/NAT assays or recombinant expression.
Post-Translational Modification Methionine Aminopeptidase N-terminal Acetylation Proteomics

Utility as a Binding Substrate for N-Terminal-Specific Antibodies and Protein Partners

The Tau N-terminus serves as a specific binding platform for cellular proteins, including creatine kinase B (CKB) [1]. This interaction is distinct from those occurring in the proline-rich region or the microtubule-binding repeats. Therefore, Tau Peptide (1-16) is the essential reagent for mapping the binding site of N-terminal-specific antibodies or for studying interactions with proteins like CKB. Using a different Tau fragment, such as the R3 domain (306-336) which binds to tubulin, would not capture these unique N-terminal interactions [2].

Protein Binding
Class-level inference
Target: Tau (1-16) — Binds creatine kinase B (CKB).
Comparator: Tau R3 domain (306-336) — Binds tubulin, not CKB.
Qualitative difference (Binds CKB vs. Binds tubulin)
Supports N-terminal antibody mapping and interaction partner validation.
Reported pull-down/SPR; verify in target experimental system.
Antibody Epitope Mapping Protein-Protein Interaction Immunoassay Creatine Kinase B

High-Impact Research and Industrial Application Scenarios for Tau Peptide (1-16) (human)


Use as a Domain-Specific Negative Control in Tau Aggregation Assays

Due to its non-amyloidogenic nature, Tau Peptide (1-16) serves as a rigorous negative control in Thioflavin T (ThT) aggregation assays alongside aggregation-prone fragments like Tau (273-284) or full-length Tau in the presence of heparin [1]. This application is critical for validating assay conditions and confirming that any observed aggregation signal is sequence-specific and not an artifact of the peptide backbone or buffer conditions [1].

Elucidating the Regulatory Role of the Tau N-Terminus in Microtubule Dynamics

Tau Peptide (1-16) is essential for competitive binding studies or as a tool to generate N-terminal-specific antibodies. These reagents can be used to probe how the extreme N-terminus modulates the microtubule-stabilizing activity of the full-length Tau protein or its C-terminal fragments, a function distinct from the primary binding mediated by the MTBR [2]. This research helps delineate the physiological and pathological roles of Tau's different domains.

Standardization of N-Terminal Tau Quantification in Biomarker Assays

In clinical research and diagnostics, N-terminal Tau fragments are the most abundant Tau species in cerebrospinal fluid (CSF). Tau Peptide (1-16) is a crucial reagent for generating standard curves and validating the specificity of N-terminal Tau immunoassays (e.g., ELISA, Simoa) used to quantify Tau levels as a biomarker for Alzheimer's disease and other tauopathies [3]. It ensures that the assay specifically measures the N-terminal fragment of interest, distinguishing it from mid-domain or C-terminal Tau fragments.

In Vitro Studies of Co-Translational Tau Processing and Modification

Tau Peptide (1-16) is the only defined substrate for studying the sequential N-terminal methionine excision (NME) and N-alpha-acetylation of Tau in vitro [4]. This application is vital for enzymology studies on methionine aminopeptidase 2 (MetAP2) and N-acetyltransferase (NAT) complexes, as well as for producing correctly processed, mature Tau N-terminal peptides for downstream functional or structural characterization.

Application
Selection Property
Validation Focus
Aggregation assay negative control
Non-amyloidogenic N-terminus
Sequence-specific ThT signal validation
Microtubule regulation domain mapping
N-terminus modulatory activity
Competitive binding or domain-specific antibody probing
N-terminal Tau immunoassay standardization (research CSF)
N-terminal epitope specificity
Assay linearity and N-terminal vs. mid-domain discrimination
Co-translational Tau processing enzymology
Sequential Met excision and acetylation substrate
MetAP/NAT activity and maturation kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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